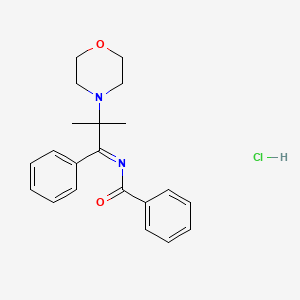
Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((3-methyl-1H-indol-2-yl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-((1-methylethyl)amino)-2-pyridinyl)-4-((3-methyl-1H-indol-2-yl)carbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a piperazine ring is introduced to a pre-functionalized aromatic system. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the piperazine ring to its N-oxide form.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific substituents on the piperazine ring and the aromatic system. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and infections.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives act as inhibitors of neurotransmitter reuptake, thereby increasing the levels of neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Similar in structure but with a different ring system.
Morpholine derivatives: Contain an oxygen atom in the ring, leading to different chemical properties.
Quinoline derivatives: Contain a fused aromatic ring system, often used in antimalarial drugs.
Uniqueness
Piperazine derivatives are unique due to their versatile chemical reactivity and wide range of biological activities. Their ability to interact with various molecular targets makes them valuable in drug discovery and development.
Properties
CAS No. |
136817-30-6 |
|---|---|
Molecular Formula |
C22H27N5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(3-methyl-1H-indol-2-yl)-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H27N5O/c1-15(2)24-19-9-6-10-23-21(19)26-11-13-27(14-12-26)22(28)20-16(3)17-7-4-5-8-18(17)25-20/h4-10,15,24-25H,11-14H2,1-3H3 |
InChI Key |
QQFPIFOITOLHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


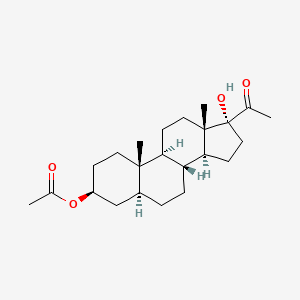

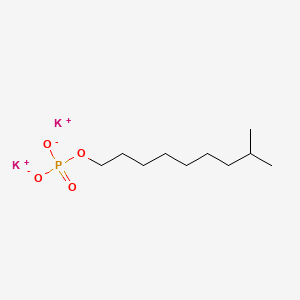

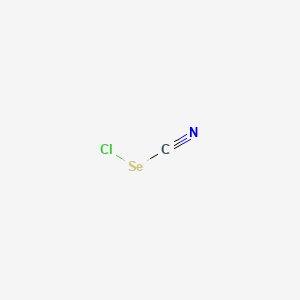

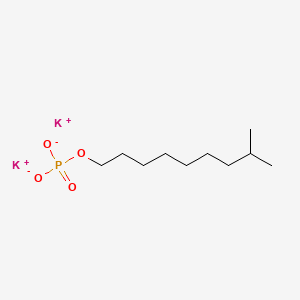
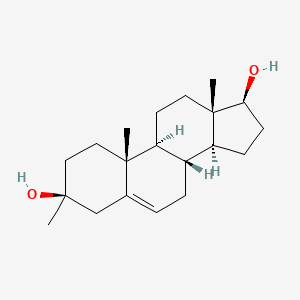
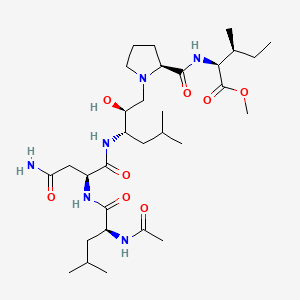
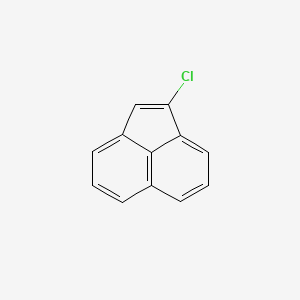
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


